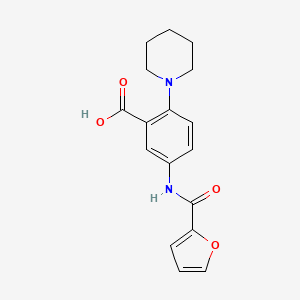![molecular formula C10H10F3NO2 B5831261 2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5831261.png)
2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has since been used in scientific research to study its mechanism of action and physiological effects. In
科学研究应用
2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to have a high affinity for serotonin receptors, particularly the 5-HT1B and 5-HT2A receptors. This makes it a useful tool for studying the role of serotonin in various physiological and pathological conditions.
作用机制
2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide acts as a partial agonist at the 5-HT1B and 5-HT2A receptors, which are involved in the regulation of mood, appetite, and sleep. It also has some affinity for the dopamine and norepinephrine transporters, which may contribute to its stimulant effects. 2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to increase the release of serotonin and dopamine in certain brain regions, which may explain its psychoactive effects.
Biochemical and Physiological Effects:
2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide has been found to produce a range of effects on the central nervous system, including changes in mood, perception, and cognition. It has been reported to produce feelings of euphoria, increased sociability, and enhanced sensory perception. However, it can also cause adverse effects such as anxiety, paranoia, and hallucinations. 2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide has also been found to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular disease.
实验室实验的优点和局限性
2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide is a useful tool for studying the role of serotonin in various physiological and pathological conditions. It has been used in animal models to investigate the effects of serotonin on mood, appetite, and sleep. However, 2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide has some limitations as a research tool. It has a relatively short half-life and can be rapidly metabolized in the body, which may limit its usefulness in certain experiments. Additionally, 2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide has psychoactive effects that may confound the interpretation of results.
未来方向
There are several future directions for research on 2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of more selective agonists and antagonists for the 5-HT1B and 5-HT2A receptors, which may have therapeutic potential for conditions such as depression and anxiety. Another area of interest is the investigation of the long-term effects of 2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide on the central nervous system, particularly with regard to its potential for abuse and addiction. Finally, future research may focus on the use of 2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide as a tool for studying the role of serotonin in the regulation of appetite and energy balance.
合成方法
The synthesis of 2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 3-(trifluoromethyl)aniline with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then treated with methanol and hydrochloric acid to obtain 2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide in its pure form.
属性
IUPAC Name |
2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-16-6-9(15)14-8-4-2-3-7(5-8)10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIGQPYXGRPSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5831197.png)
![N-[2-(butyrylamino)phenyl]-2-ethoxybenzamide](/img/structure/B5831199.png)


![4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5831219.png)





![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-thiophenecarboxamide](/img/structure/B5831274.png)
![4-[5-(4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5831282.png)
![N,N-diethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5831289.png)